REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.[CH2:21]=[O:22].Cl>O1CCCC1>[OH:22][CH2:21][C:11]1[O:10][C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:13][CH:12]=1
|
Name
|
2-(3-Trifluoromethylphenyl)-furan
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C=1OC=CC1)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at -40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At 10° C. an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
gradually rose to 40° C.
|
Type
|
CUSTOM
|
Details
|
(over 10 minutes)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
gradually fell back to 20° C
|
Type
|
STIRRING
|
Details
|
After stirring for further 1 hour the clear brown solution
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was poured onto ice/water
|
Type
|
EXTRACTION
|
Details
|
extracted via ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The dried acetate extract (MgSO4)
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brownish yellow viscous oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC(=CC1)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |